Dimethyl 2,2'-(2,5-dimethyl-1,4-phenylene)diacetate
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Overview
Description
Dimethyl 2,2’-(2,5-dimethyl-1,4-phenylene)diacetate is an organic compound with the molecular formula C14H18O4 It is a derivative of 1,4-benzenediacetic acid, where the hydrogen atoms on the carboxyl groups are replaced by methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 2,2’-(2,5-dimethyl-1,4-phenylene)diacetate typically involves the esterification of 2,5-dimethyl-1,4-benzenediacetic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of dimethyl 2,2’-(2,5-dimethyl-1,4-phenylene)diacetate can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of solid acid catalysts, such as ion-exchange resins, can also enhance the efficiency of the esterification process.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2,2’-(2,5-dimethyl-1,4-phenylene)diacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding diacid, 2,5-dimethyl-1,4-benzenediacetic acid.
Reduction: Reduction of the ester groups can yield the corresponding alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3) for halogenation or concentrated sulfuric acid for nitration.
Major Products
Oxidation: 2,5-Dimethyl-1,4-benzenediacetic acid.
Reduction: 2,5-Dimethyl-1,4-benzenediethanol.
Substitution: Products depend on the substituent introduced, such as 2,5-dimethyl-1,4-dinitrobenzene for nitration.
Scientific Research Applications
Dimethyl 2,2’-(2,5-dimethyl-1,4-phenylene)diacetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of new pharmaceuticals due to its structural similarity to biologically active compounds.
Medicine: Investigated for its potential as a drug delivery agent.
Industry: Utilized in the production of polymers and resins due to its ability to undergo polymerization reactions.
Mechanism of Action
The mechanism of action of dimethyl 2,2’-(2,5-dimethyl-1,4-phenylene)diacetate involves its interaction with specific molecular targets. The ester groups can undergo hydrolysis to release the corresponding acid, which can then interact with various enzymes and receptors in biological systems. The aromatic ring can also participate in π-π interactions with other aromatic compounds, influencing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- Dimethyl 2,2’-(1,4-phenylene)diacetate
- Dimethyl 2,2’-(1,3-phenylene)diacetate
- Dimethyl 2,2’-(1,2-phenylene)diacetate
Uniqueness
Dimethyl 2,2’-(2,5-dimethyl-1,4-phenylene)diacetate is unique due to the presence of methyl groups on the aromatic ring, which can influence its reactivity and physical properties. These methyl groups can provide steric hindrance, affecting the compound’s ability to undergo certain reactions compared to its non-methylated counterparts.
Properties
CAS No. |
114609-17-5 |
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Molecular Formula |
C14H18O4 |
Molecular Weight |
250.29 g/mol |
IUPAC Name |
methyl 2-[4-(2-methoxy-2-oxoethyl)-2,5-dimethylphenyl]acetate |
InChI |
InChI=1S/C14H18O4/c1-9-5-12(8-14(16)18-4)10(2)6-11(9)7-13(15)17-3/h5-6H,7-8H2,1-4H3 |
InChI Key |
DVILJBXRGGIODK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1CC(=O)OC)C)CC(=O)OC |
Origin of Product |
United States |
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